Ningalin B

Beschreibung

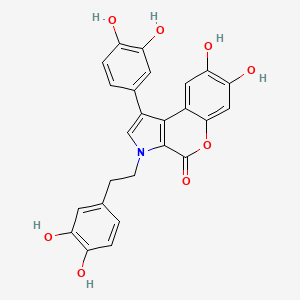

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H19NO8 |

|---|---|

Molekulargewicht |

461.4 g/mol |

IUPAC-Name |

1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]-7,8-dihydroxychromeno[3,4-b]pyrrol-4-one |

InChI |

InChI=1S/C25H19NO8/c27-16-3-1-12(7-18(16)29)5-6-26-11-15(13-2-4-17(28)19(30)8-13)23-14-9-20(31)21(32)10-22(14)34-25(33)24(23)26/h1-4,7-11,27-32H,5-6H2 |

InChI-Schlüssel |

KXHHKZGXANWIJQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CCN2C=C(C3=C2C(=O)OC4=CC(=C(C=C43)O)O)C5=CC(=C(C=C5)O)O)O)O |

Synonyme |

ningalin B ningalin-B |

Herkunft des Produkts |

United States |

Discovery and Natural Occurrence

Initial Characterization Context

Early Spectroscopic Characterization TechniquesThe foundational characterization of Ningalin B relied on several key spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) was employed to determine the molecular formula of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR correlation methods, was crucial in assembling the intricate framework of the molecule.nih.govacs.orgThese techniques provided detailed information about the connectivity of atoms and the overall molecular architecture.

Below are the key spectroscopic data that were instrumental in the characterization of this compound:

| Technique | Data |

| ¹H NMR | Specific proton chemical shifts and coupling constants revealed the arrangement of hydrogen atoms within the molecule. |

| ¹³C NMR | Carbon chemical shifts provided insight into the carbon skeleton of this compound. |

| HRMS | High-resolution mass spectrometry data confirmed the elemental composition and molecular weight. |

Chemical Synthesis and Total Synthesis Methodologies

Rationale for Total Synthesis Efforts

The primary motivation for the total synthesis of Ningalin B and its analogues stems from their potential pharmacological applications. While this compound itself lacks inherent cytotoxicity, investigations have revealed that many of its synthetic precursors and related compounds are potent agents for reversing multidrug resistance (MDR) in cancer cells. haldiagovtcollege.ac.inmdpi.com MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs.

Synthetic intermediates of this compound have been shown to resensitize multidrug-resistant human colon cancer cell lines (HCT116/VM46) to frontline therapeutics such as vinblastine (B1199706) and doxorubicin (B1662922). haldiagovtcollege.ac.inmdpi.com This MDR reversal is often achieved at concentrations lower than that of the prototypical agent verapamil. haldiagovtcollege.ac.inmdpi.com The mechanism for this activity is linked to the inhibition of P-glycoprotein (P-gp)-mediated drug efflux, a common survival mechanism in resistant cancer cells. mdpi.com

Therefore, total synthesis provides a crucial platform to:

Confirm the structure of the natural product.

Produce sufficient quantities for further biological evaluation.

Systematically modify the molecular structure to develop novel, more potent MDR reversal agents with improved pharmacological profiles. nih.gov

Explore the structure-activity relationships (SAR) within this class of compounds.

The structural complexity of the ningalin family also presents a compelling challenge, driving the innovation of new synthetic methodologies for the construction of highly substituted pyrrole (B145914) rings. nih.gov

Pioneering Total Synthesis Approaches

Initial synthetic campaigns focused on efficiently assembling the core 3,4-diarylpyrrole-2-carboxylate structure of this compound. Two notable early strategies involved a heterocyclic azadiene Diels-Alder reaction and a Hinsberg-type cyclocondensation.

A concise and effective approach to the total synthesis of this compound was developed utilizing a heterocyclic azadiene Diels-Alder reaction. haldiagovtcollege.ac.inmdpi.com This strategy, pioneered by the Boger group, employs an inverse electron demand Diels-Alder reaction that proceeds through a [4+2] cycloaddition. The key transformation involves the reaction of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich alkyne. mdpi.com

This cycloaddition is followed by a sequence of reactions that ultimately forms the densely functionalized pyrrole core. The established pathway is:

1,2,4,5-Tetrazine → 1,2-Diazine → Pyrrole haldiagovtcollege.ac.inmdpi.com

This methodology proved to be exceptionally well-suited for constructing the substituted pyrrole nucleus found in this compound and related marine natural products like Ningalin A and Lamellarin O. haldiagovtcollege.ac.inmdpi.comnih.gov The synthesis is notable for its efficiency in rapidly assembling the complex core structure from simpler starting materials. mdpi.com

Another key approach involved a formal synthesis of this compound hexamethyl ether using a Hinsberg-type reaction to construct the central pyrrole ring. mdpi.com In work reported by Iwao and colleagues, a Hinsberg-type cyclocondensation between an aminodiacetate and methyl oxalate (B1200264) was used to form a 3,4-dihydroxypyrrole derivative. mdpi.com This pyrrole intermediate is a crucial building block for the ningalin skeleton. The hydroxyl groups of this intermediate were subsequently converted to triflates to prepare for further functionalization via cross-coupling reactions. mdpi.com This application of a classic condensation reaction demonstrates its utility in accessing the specific substitution pattern required for the ningalin family of natural products. mdpi.com

Evolution of Synthetic Strategies

As the field matured, synthetic strategies evolved to incorporate modern catalytic methods, enhancing efficiency, and enabling more convergent and flexible routes. Palladium-catalyzed cross-coupling and one-pot multistep procedures have become prominent in more recent syntheses.

The palladium-catalyzed Suzuki cross-coupling reaction has proven to be a powerful tool for forming the critical carbon-carbon bonds between the pyrrole core and its aryl substituents. mdpi.com This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of its reagents. nih.govnih.gov

In the context of this compound synthesis, Suzuki coupling has been employed in several key ways:

Sequential Arylation: In a synthesis of this compound hexamethyl ether, a 3,4-dihydroxypyrrole derivative was converted into a bis-triflate. This intermediate then underwent a palladium-catalyzed Suzuki cross-coupling with an arylboronic acid to install the two diaryl groups onto the pyrrole core. mdpi.com

Late-Stage Functionalization: In another total synthesis, a pyrrolocoumarin intermediate was first brominated and then subjected to a Suzuki coupling with phenylboronic acid. This step efficiently attached the final required phenyl group to complete the core structure of this compound. haldiagovtcollege.ac.in

The use of Suzuki coupling allows for a convergent approach, where the complex aryl fragments and the pyrrole core can be synthesized separately and then joined together efficiently in the later stages of the synthesis. nih.govmdpi.com

Table 1: Comparison of Key Synthetic Reactions in this compound Synthesis

| Synthetic Strategy | Key Reaction Type | Purpose in Synthesis | Reference |

| Heterocyclic Azadiene | Pericyclic Reaction (Diels-Alder) | Construction of the core substituted pyrrole ring | haldiagovtcollege.ac.inmdpi.com |

| Hinsberg-Type Synthesis | Condensation Reaction | Formation of a 3,4-dihydroxypyrrole intermediate | mdpi.com |

| Suzuki Cross-Coupling | Catalytic C-C Bond Formation | Attachment of aryl groups to the pyrrole core | haldiagovtcollege.ac.inmdpi.com |

| One-Pot Methodology | Multistep Sequential Reaction | Rapid, efficient assembly of key intermediates | haldiagovtcollege.ac.in |

A notable application in the synthesis of this compound involves a one-pot, three-step construction of a key 1-phenylpyrrolo[2,3-c]coumarin intermediate. haldiagovtcollege.ac.in This process includes:

Condensation of 2-phenylacetaldehyde with pyrrolidine (B122466) to form an enamine.

Reaction of the enamine with 4-chloro-3-nitrocoumarin.

Hydrolysis, reduction of the nitro group with iron powder, and subsequent cyclization/aromatization.

Ruthenium-Catalyzed Cycloisomerization

Ruthenium-catalyzed cycloisomerization represents a powerful strategy in organic synthesis for the construction of various cyclic and heterocyclic systems. organic-chemistry.orgnih.gov This methodology often involves the use of ruthenium catalysts, such as [CpRu(CH₃CN)₃]PF₆, to facilitate the intramolecular rearrangement of substrates like diynols or enynes to form complex ring structures. organic-chemistry.orgnih.govacs.org The reaction can build molecular complexity rapidly from readily available starting materials and is noted for its tolerance of a broad range of functional groups. nih.gov

This catalytic process has been effectively employed to generate diverse heterocycles, including substituted pyridines and indoles. organic-chemistry.orgacs.org For instance, one novel route to pyridines involves the cycloisomerization of propargyl diynols into α,β,γ,δ-unsaturated ketones and aldehydes. organic-chemistry.orgnih.gov These intermediates are then converted to 1-azatrienes, which undergo a 6π-electrocyclization and dehydration sequence to yield the pyridine (B92270) ring with excellent regiocontrol. organic-chemistry.orgnih.gov Similarly, ruthenium catalysts have been shown to effect the cycloisomerization of 2-alkynylanilides to produce 3-substituted indoles via a 1,2-carbon migration pathway. acs.org

While Ruthenium-Catalyzed Cycloisomerization is a versatile tool for synthesizing a variety of heterocyclic compounds, its specific application in the total synthesis of this compound has not been detailed in prominent literature. The primary strategies reported for constructing the this compound pyrrole core have centered on alternative cycloaddition and condensation reactions.

Convergent Synthetic Pathways (e.g., via dibromopyrrole intermediates)

However, a convergent synthetic pathway for this compound that explicitly employs dibromopyrrole intermediates is not a commonly reported strategy in the scientific literature. Instead, the successful total syntheses of this compound have predominantly utilized methodologies that construct the substituted pyrrole core in a more integrated fashion. The most notable of these is a heterocyclic azadiene Diels-Alder reaction, which assembles the densely functionalized pyrrole core in a highly efficient manner from acyclic precursors. nih.gov Another approach involves a [2+3] cycloaddition to form the 3,4-diaryl pyrrole skeleton. nih.gov These methods build the core structure with the required substituents largely in place, differing from a classic convergent approach that would rely on the late-stage coupling of a pre-formed pyrrole intermediate.

Synthesis of Key Intermediates for this compound Core Construction

The construction of the sterically hindered and electronically rich pentasubstituted pyrrole core of this compound is a significant challenge in its total synthesis. Researchers have developed elegant strategies that rely on the formation of key intermediates through cycloaddition reactions.

One of the most successful and concise strategies is based on a heterocyclic azadiene Diels-Alder reaction. nih.gov This approach involves a [4+2] cycloaddition between a 1,2,4,5-tetrazine derivative and an electron-rich alkyne dienophile. nih.gov The reaction initially forms a 1,2-diazine intermediate, which is not isolated but undergoes a subsequent reductive ring contraction to furnish the fully substituted pyrrole core. nih.govnih.gov This powerful sequence efficiently establishes the complex substitution pattern of the central heterocycle found in this compound and related marine alkaloids. nih.govacs.org

An alternative and effective methodology for accessing the this compound core utilizes a regioselective [2+3] cycloaddition reaction. nih.gov This pathway involves the reaction between methylisocyanoacetate and an α,β-unsaturated nitrile. nih.gov This method provides a rapid and direct route to 2-substituted 3,4-diaryl pyrroles, which are key intermediates for the synthesis of this compound. nih.gov The versatility of this approach lies in the straightforward preparation of various α,β-unsaturated nitriles, allowing for diverse substituents to be incorporated into the pyrrole framework. nih.gov

The table below summarizes these key synthetic strategies for the construction of the this compound core.

| Synthetic Strategy | Key Reactants | Key Intermediate | Final Product | Reference |

| Heterocyclic Azadiene Diels-Alder | 1,2,4,5-Tetrazine derivative, Alkyne | 1,2-Diazine | Densely substituted pyrrole core | nih.gov, nih.gov |

| [2+3] Cycloaddition | Methylisocyanoacetate, α,β-Unsaturated nitrile | 2-substituted 3,4-diaryl pyrrole | Densely substituted pyrrole core | nih.gov |

Chemical Derivatization and Analogue Development

Design Principles for Ningalin B Analogues

The design of this compound analogues is guided by several key principles aimed at improving stability, synthetic accessibility, and biological efficacy. These strategies involve modifications to the core scaffold, variations of substituents on the aromatic rings, alterations to the N-substituent and linker, and derivatization of the carboxylate group.

A significant strategy in the development of this compound analogues has been the replacement of the permethylated pyrrole-2-carboxylate scaffold with a pyrrole-2,5-dione (maleimide) ring. acs.org This modification offers several advantages, including enhanced chemical stability and more straightforward synthetic routes. acs.org The resulting 3,4-diarylpyrrole-2,5-diones have demonstrated improved biological activity, indicating that the maleimide (B117702) scaffold is a viable and beneficial replacement for the original pyrrole (B145914) core. acs.org

Systematic variation of the substituents on the aryl rings (designated as rings A, B, and C) has been a fruitful approach in elucidating structure-activity relationships (SAR). The introduction of a piperazine (B1678402) moiety at ring C was explored to potentially improve water solubility by adding an alkaline group. mdpi.com Furthermore, the incorporation of benzyloxy groups on the aromatic rings has been shown to be a critical determinant of activity. mdpi.comdntb.gov.ua Studies have revealed that analogues featuring one methoxy (B1213986) group and one benzyloxy group on aryl ring C exhibit potent biological activity. dntb.gov.ua Specifically, compounds with dimethoxy groups at rings A and B, and a tri-substituted ring C bearing an ortho-methoxyethylmorpholine, a meta-bromo, and a para-benzyloxy group have shown significant potency. acs.org

The substituent at the nitrogen atom of the pyrrole or pyrrole-2,5-dione core, along with the nature of the linker connecting it to other parts of the molecule, plays a crucial role in modulating biological activity. Structure-activity relationship studies have highlighted the importance of the linker's polarity. mdpi.com For instance, analogues with a carbonylmethylene linker at the N-position have been identified as potent inhibitors of P-glycoprotein. acs.org The length and composition of this linker can influence how the molecule interacts with its biological target. mdpi.com

Synthetic Routes to Key this compound Derivatives and Analogues

The synthesis of this compound and its analogues has been achieved through various innovative synthetic strategies. A prominent and efficient approach for the construction of the densely functionalized pyrrole core is the heterocyclic azadiene Diels-Alder reaction. mdpi.comacs.org This method involves a [4+2] cycloaddition between a 1,2,4,5-tetrazine (B1199680) and an electron-rich dienophile, which, after a series of transformations, yields the desired polysubstituted pyrrole. mdpi.com

For the synthesis of 3,4-diarylpyrrole-2,5-dione analogues, a common route involves the reaction of a starting material like 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione with an amine. acs.org The introduction of various aryl substituents is often accomplished using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com

The synthesis of analogues with piperazine substituents has been described involving the reaction of a suitable precursor with piperazine, often in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). mdpi.com Similarly, the introduction of benzyloxy groups is typically achieved by reacting a hydroxylated precursor with a benzyl (B1604629) halide under basic conditions. mdpi.comdntb.gov.ua

Semi-synthetic Approaches for Modified Compounds

The current body of literature primarily focuses on the total synthesis of this compound analogues. Information regarding semi-synthetic approaches, which would involve the chemical modification of the natural product this compound itself or a late-stage synthetic intermediate, is not prominently available in the reviewed sources. The development of such semi-synthetic routes could offer a more direct and potentially more efficient way to generate a library of derivatives, provided a sufficient supply of the starting material is available.

Research Findings on this compound Analogues

The following tables summarize the biological data for some of the synthesized this compound analogues.

Table 1: P-gp Modulating Activity of Permethyl this compound Analogues with Piperazine and Benzyloxy Groups

| Compound | Description | Reversal Fold (RF) in LCC6MDR cells | IC50 (µM) in LCC6 cells | IC50 (µM) in LCC6MDR cells | IC50 (µM) in L929 cells |

| 15 | Piperazine-containing analogue | 1.1 ± 0.1 | > 100 | > 100 | > 100 |

| 16 | Dimeric piperazine-containing analogue | 1.1 ± 0.1 | > 100 | > 100 | > 100 |

| 19 | Benzyloxy-containing analogue | 20.3 ± 1.2 | > 100 | > 100 | > 100 |

| 20 | Benzyloxy-containing analogue | 23.4 ± 1.5 | > 100 | > 100 | > 100 |

| Verapamil | Positive Control | 3.8 ± 0.3 | 12.8 ± 2.4 | 12.7 ± 1.4 | 14.8 ± 1.1 |

| PSC833 | Positive Control | 80.3 ± 10.3 | > 10 | > 10 | > 10 |

| Data sourced from Yang et al., 2014. mdpi.com The Reversal Fold (RF) indicates the fold change in paclitaxel (B517696) sensitivity in the presence of the modulator. |

Table 2: P-gp Modulating Activity of Optimized Permethyl this compound Analogues

| Compound | Description | EC50 (nM) for Paclitaxel Reversal | IC50 (µM) in L929 cells |

| 12 | Tri-substituted ring C with ortho-methoxyethylmorpholine, meta-bromo, and para-benzyloxy groups | 423 | > 100 |

| 35 | One methoxy and one benzyloxy group at aryl ring C | 93.5 | > 100 |

| 37 | One methoxy and one benzyloxy group at aryl ring C | 110.0 | > 100 |

| Data sourced from Wang et al., 2015 and Jin et al., 2013. dntb.gov.uaacs.org |

Structure Activity Relationship Sar Investigations

Impact of Pyrrole (B145914) Nucleus Modifications on Biological Modulation

Modifications to the central pyrrole core of Ningalin B have a profound effect on the compound's biological activity and chemical properties. A significant finding is that replacing the permethyl this compound scaffold with a pyrrole-2,5-dione to form 3,4-diarylpyrrole-2,5-diones leads to enhanced chemical stability and more potent multidrug resistance (MDR)-reversal efficacy. researchgate.netnih.gov This alteration of the heterocyclic core is a key strategy in the development of more effective P-glycoprotein (P-gp) modulators. nih.gov

The 3,4-diaryl-substituted pyrrole nucleus is a crucial pharmacophore for P-gp modulating activity. nih.gov Analogs that lack the phenyl rings A and B show a complete loss of P-gp modulating activity, underscoring the importance of this structural feature. polyu.edu.hk The improved stability and activity of the pyrrole-2,5-dione derivatives make them promising candidates for further development. researchgate.netnih.gov

| Compound | Modification | P-gp Modulating Activity (Relative Fold) |

|---|---|---|

| Analog A | Pyrrole-2,5-dione core with specific aryl substituents | 18.2 |

| Analog B | Pyrrole-2,5-dione core with altered aryl substituents | 9.9 |

| Analog C | Pyrrole-2,5-dione core with further aryl modifications | 42.7 |

Role of Aromatic Ring Substituents in Modulating Activity

The nature and position of substituents on the aromatic rings of this compound analogs are critical determinants of their biological activity.

Influence of Methoxy (B1213986) Group Positions

The degree and pattern of methoxylation on the phenyl rings significantly influence the P-gp modulating activity. A reduction in the number of methoxy groups on phenyl ring A leads to a decrease in the ability to reverse P-gp-mediated paclitaxel (B517696) resistance. polyu.edu.hk For instance, a di-methoxylated analog exhibited a higher relative fold (RF) of resistance reversal compared to mono-methoxylated and non-substituted analogs. polyu.edu.hk

Furthermore, the position of the methoxy group is also important. A mono-methoxy substitution at the meta-position of ring A resulted in a two-fold higher RF value compared to a substitution at the para-position. polyu.edu.hk In contrast, an analog with three methoxy groups on the D-ring demonstrated the highest P-gp modulating activity in one study, sensitizing LCC6MDR cells to paclitaxel by 18.2-fold at a concentration of 1 µM. nih.gov However, another study noted that increasing the number of methoxy groups on ring B resulted in only low to moderate P-gp-modulating activity. researchgate.net

| Compound | Methoxy Group Substitution Pattern (Ring A) | Relative Fold (RF) vs. Paclitaxel |

|---|---|---|

| Analog D | Di-methoxylated | 18.2 |

| Analog E | Mono-methoxylated (meta-position) | 11.4 |

| Analog F | Mono-methoxylated (para-position) | 5.1 |

| Analog G | Non-substituted | 7.1 |

Significance of Benzyloxy Groups

The introduction of benzyloxy groups, particularly on aryl ring C, has been identified as a key modification for enhancing P-gp modulating activity. researchgate.net Analogs that possess one methoxy group and one benzyloxy group on aryl ring C have been shown to be among the most potent P-gp modulators. nih.gov

For example, compounds 35 and 37, which feature this substitution pattern, were able to resensitize LCC6MDR cells to paclitaxel by 42.7-fold at a concentration of 1 µM, with EC50 values of 93.5 and 110.0 nM, respectively. nih.gov This highlights the synergistic effect of having both methoxy and benzyloxy substituents on the C ring for potent P-gp inhibition. The presence of a benzyloxy group on the D ring has also been shown to enhance P-gp modulating activity. researchgate.net

Linker and Side Chain Effects on Biological Modulations

The linker connecting the aryl rings to the pyrrole nucleus and the side chains attached to the core structure also play a vital role in the biological activity of this compound analogs.

Length and Nature of Alkyl Linkers

The linker at the N-position of the pyrrole ring is a critical factor in determining P-gp modulating activity. A carbonylmethylene linker has been associated with potent P-gp inhibitors. researchgate.net Analogs with a longer carbonylmethylene linker generally exhibit different activity profiles compared to those with a shorter methylene (B1212753) linker. polyu.edu.hk The polarity of the linker at the N-position is also considered to be an important determinant of P-gp modulating activity. nih.gov

Impact of Amide Derivatization

Investigations into the derivatization of the C5 carboxylate of permethyl this compound have shown that this position is highly tolerant of modification into a range of amides. nih.gov A series of amide derivatives were synthesized and evaluated as MDR reversal agents, demonstrating that such modifications are well-accommodated and can lead to active compounds. nih.gov This finding opens up possibilities for introducing diverse functionalities at this position to further optimize the pharmacological properties of this compound analogs. However, it has also been reported that in some cases, amide modification of permethyl this compound derivatives could lead to a loss of activity. mdpi.com

Conformational and Stereochemical Considerations in Activity Profiles

The core structure of this compound, a diarylpyrrole, possesses a degree of rotational freedom around the single bonds connecting the pyrrole core to the aryl rings. This flexibility allows the molecule to adopt various conformations, and evidence suggests that a specific spatial orientation is necessary for optimal interaction with the P-glycoprotein binding site.

Molecular modeling and structure-activity relationship (SAR) studies have indicated that the relative orientation of the aryl rings (rings A, B, and C) is a key determinant of the P-gp inhibitory activity of this compound analogues. While direct conformational analysis of this compound itself is not extensively detailed in publicly available research, studies on its permethylated analogues provide valuable insights. It is understood that the substituents on these aryl rings can influence the preferred conformation through steric hindrance or electronic interactions, thereby affecting the molecule's ability to fit into the P-gp binding pocket.

Furthermore, the introduction of chiral centers into this compound analogues would give rise to stereoisomers (enantiomers and diastereomers), which may exhibit different biological activities. The precise stereochemical requirements for P-gp modulation by this compound derivatives are an area of ongoing investigation. However, it is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have distinct pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

| Compound/Analogue | Key Structural Features | P-gp Modulating Activity |

| Permethyl this compound Analogue 1 | Methoxy and benzyloxy groups on aryl ring C | Potent |

| Permethyl this compound Analogue 2 | Increased number of methoxy groups on aryl ring B | Low to moderate |

| Permethyl this compound Analogue 3 | Tri-substitution on aryl ring C with ortho-methoxyethylmorpholine, meta-bromo, and para-benzyloxy groups | Potent |

Table 1: Structure-Activity Relationship of Permethyl this compound Analogues as P-gp Modulators

This data underscores that specific substitution patterns, which inherently influence the molecule's conformation and stereoelectronic properties, are crucial for potent P-gp inhibition.

Mechanistic Investigations of Biological Activity

Interaction with ATP-Binding Cassette (ABC) Transporters (ABCB1 focus)

The ATP-binding cassette (ABC) transporters are a family of transmembrane proteins that transport various molecules across cellular membranes. ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a prominent member of this family and a key contributor to MDR in cancer.

Ningalin B and its analogues directly interact with ABCB1. nih.gov This interaction is the basis for their ability to inhibit P-gp's function. The binding of these compounds to ABCB1 can modulate its ATPase activity, which is essential for the energy-dependent efflux of substrates. By interfering with this process, this compound derivatives effectively block the transporter's ability to pump drugs out of the cell.

The development of novel permethyl this compound analogs has focused on optimizing their interaction with ABCB1 to achieve potent and non-toxic P-gp inhibition. nih.gov These efforts have led to the identification of derivatives with high efficacy in reversing P-gp mediated drug resistance, making them promising candidates for clinical applications to overcome MDR in cancer. nih.gov

Enzyme Inhibition and Modulation of Signaling Pathways

Currently, there is no scientific evidence in the available literature to suggest that this compound or its derivatives possess inhibitory activity against HIV-1 integrase. Research on this compound has predominantly focused on its role as a modulator of multidrug resistance in the context of cancer chemotherapy.

Kinase Inhibition (e.g., CDK5, GSK3β, Casein Kinase I)

While direct studies on the inhibition of Cyclin-Dependent Kinase 5 (CDK5), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase I by this compound are not extensively documented in available research, the broader class of marine pyrrole (B145914) alkaloids, to which this compound belongs, includes potent kinase inhibitors. Structurally related compounds isolated from marine organisms have demonstrated significant activity against these and other kinases, suggesting a potential mechanism for scaffolds like that of this compound.

A prominent example is hymenialdisine, a pyrrole-azepine alkaloid isolated from marine sponges, which is a potent inhibitor of CDKs, GSK3β, and Casein Kinase I. Hymenialdisine acts as an ATP-competitive inhibitor. Crystallography studies of a CDK2-hymenialdisine complex have shown that it forms three hydrogen bonds within the kinase's ATP-binding pocket, effectively blocking its function. Hymenialdisine has been observed to inhibit CDK5/p35 and GSK-3 in vivo, preventing the hyperphosphorylation of proteins like tau, which is implicated in neurodegenerative diseases.

Other related marine-derived compounds, such as granulatimide (B1238245) and isogranulatimide (B8811538) which possess a pyrrolocarbazole framework, have also been identified as kinase inhibitors, showing activity against Cdk1 and GSK-3β. nih.gov These findings highlight that the pyrrole-containing scaffold is a viable pharmacophore for the development of kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Marine Alkaloids Structurally Related to this compound This table presents data for compounds structurally related to this compound, as direct inhibitory data for this compound against these specific kinases is not detailed in the available literature.

| Compound | Target Kinase | IC₅₀ (µM) | Source Organism |

|---|---|---|---|

| Hymenialdisine | CDK5/p25 | 0.18 | Marine Sponge |

| Hymenialdisine | GSK3β | 0.035 | Marine Sponge |

| Hymenialdisine | Casein Kinase I | 0.7 | Marine Sponge |

| Isogranulatimide | Chk1 | 0.1 | Marine Ascidian |

| Isogranulatimide | GSK-3β | - (Inhibits) | Marine Ascidian |

Wnt Signaling Pathway Modulation (related scaffolds)

The Wnt signaling pathway is a crucial cell-to-cell communication mechanism involved in embryonic development, cell proliferation, and tissue homeostasis. nih.gov Aberrant Wnt signaling is linked to a variety of diseases, making it a key target for therapeutic modulation. nih.gov While direct evidence of this compound modulating the Wnt pathway has not been reported, the pathway is a known target of various natural products. nih.gov However, specific mechanistic studies detailing the interaction of marine pyrrole alkaloids like ningalins or the closely related lamellarins with components of the Wnt signaling cascade are not extensively covered in the scientific literature. Therefore, the potential for this compound or its related scaffolds to modulate Wnt signaling remains an area requiring further investigation.

Modulation of Oxidative Stress Mechanisms (Antioxidant context)

The ningalin family of marine natural products, along with structurally similar pyrrole-derived alkaloids like lamellarins, has been reported to possess antioxidant properties. researchgate.netresearchgate.net This activity is largely attributed to the chemical structure of these compounds, which are rich in phenolic hydroxyl groups. nih.gov

The primary mechanism by which phenolic compounds exert their antioxidant effect is through the scavenging of free radicals. nih.gov The phenolic hydroxyl (-OH) groups can donate a hydrogen atom to unstable and highly reactive free radicals, such as reactive oxygen species (ROS). This process neutralizes the radical, thereby terminating the damaging chain reactions of oxidation that can harm cellular components like lipids, proteins, and DNA. nih.gov Upon donating a hydrogen atom, the phenolic compound itself becomes a radical, but it is stabilized by the resonance of the aromatic ring, making it significantly less reactive than the initial free radical. This inherent stability prevents it from propagating the oxidative chain reaction. Although the antioxidant activity of the ningalin class is acknowledged, specific quantitative data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) that would allow for a precise comparison of this compound's potency are not detailed in the available literature.

Interference with Microbial Cellular Processes (Antiviral, Antibacterial context)

Pyrrole-containing marine alkaloids, including the ningalin and lamellarin families, are known to exhibit a range of biological activities, including antiviral and antibacterial effects. nih.govresearchgate.net

Antiviral Context: The antiviral mechanisms of scaffolds related to this compound have been most notably studied in the context of the human immunodeficiency virus (HIV). The structurally related marine alkaloids, the lamellarins, have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. scienceopen.com Lamellarin α 20-sulfate, a specific analogue, was found to selectively inhibit the strand transfer step of the integration process. scienceopen.comnih.gov Molecular docking studies suggest that these compounds interact with key amino acid residues (such as Glu92, Cys65, and His67) in the integrase enzyme and may also chelate the Mg²⁺ ions in the active site, which are crucial for its catalytic function. nih.gov

Further research on sulfated lamellarin analogues has suggested a second, distinct antiviral mechanism. These compounds were found to suppress HIV-1 Env-mediated cell-cell fusion, indicating that they may also interfere with the viral entry step of the HIV-1 replication cycle. This dual mechanism highlights the potential of this chemical scaffold to disrupt multiple microbial cellular processes.

Table 2: Anti-HIV-1 Activity of Lamellarin α 20-Sulfate This table presents data for a compound structurally related to this compound, illustrating a potential mechanism of antiviral action for this class of molecules.

| Compound | Target | Mechanism | IC₅₀ |

|---|---|---|---|

| Lamellarin α 20-sulfate | HIV-1 Integrase | Inhibition of strand transfer | ~5 µM |

| Lamellarin α 20-sulfate | HIV-1 Viral Entry | Suppression of Env-mediated cell-cell fusion | ~10 µM |

Antibacterial Context: While general reviews mention that the ningalin family possesses antibacterial properties, specific mechanistic studies detailing how these compounds interfere with bacterial cellular processes are scarce in the available literature. researchgate.net Furthermore, studies on some specific lamellarin analogues found them to be inactive when tested for antibacterial effects, suggesting that this activity may be highly structure-dependent and not a general feature of the entire class. researchgate.net Therefore, the precise mechanisms of antibacterial action for this compound remain to be elucidated.

Advanced Research Methodologies for Ningalin B Studies

Isolation and Purification Techniques

The initial isolation of Ningalin B from the crude methanolic extract of the marine ascidian Didemnum sp. involved a systematic series of purification steps designed to separate the compound from a multitude of other metabolites. While the exhaustive experimental details from the original 1997 publication are not fully available, the process would have followed established protocols for marine natural product chemistry, centered on chromatographic techniques.

Chromatographic Separation Methods (e.g., silica (B1680970) gel, Sephadex LH-20, HPLC)

Chromatography is the cornerstone for purifying natural products like this compound. The process typically begins with a coarse separation followed by progressively higher-resolution techniques.

Silica Gel Chromatography: The crude organic extract is first subjected to silica gel column chromatography. This technique separates compounds based on their polarity. A solvent gradient, starting with a nonpolar solvent (like hexane) and gradually increasing in polarity (e.g., by adding ethyl acetate (B1210297) or methanol), is used to elute fractions of decreasing lipophilicity. Fractions containing compounds with similar polarity to this compound would be collected for further purification.

Sephadex LH-20 Chromatography: Fractions from the silica gel column are often further purified using size-exclusion chromatography with Sephadex LH-20. This lipophilic gel separates molecules based on their size and aromaticity. Using a solvent such as methanol (B129727), smaller molecules and those that interact with the gel matrix are retained longer, allowing for the separation of this compound from other co-eluting compounds.

High-Performance Liquid Chromatography (HPLC): The final step in purification almost invariably involves HPLC. This high-resolution technique uses a column packed with very fine particles (often silica-based and chemically modified, such as C18 for reversed-phase HPLC) and a high-pressure solvent delivery system. For a polar molecule like this compound, reversed-phase HPLC would be employed, where a polar mobile phase (e.g., a mixture of methanol and water or acetonitrile (B52724) and water) is used. The high resolving power of HPLC is capable of separating closely related isomers and impurities, yielding pure this compound suitable for structural analysis.

Interactive Table: Typical Chromatographic Purification Sequence for Marine Alkaloids

| Step | Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Separation Principle |

| 1 | Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Polarity |

| 2 | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Molecular Size/Aromaticity |

| 3 | Preparative HPLC | C18-bonded Silica | Gradient of Water/Methanol or Water/Acetonitrile | Polarity/Hydrophobicity |

Microscale Isolation Methodologies

While not explicitly detailed in the original report's abstract, modern natural product discovery often relies on microscale methodologies, especially when the source organism yields only minute quantities of the active compound. Techniques such as HPLC coupled with mass spectrometry (LC-MS) allow for the detection and preliminary characterization of compounds like this compound in very small amounts. This "metabolomic profiling" approach can guide the isolation process, ensuring that the purification efforts are focused on the target molecule, thereby minimizing the loss of precious material.

Comprehensive Structural Elucidation Approaches

Once a pure sample of this compound is obtained, its molecular structure is determined using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, microcryoprobe)

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR: The fundamental NMR experiments are the one-dimensional ¹H (proton) and ¹³C (carbon-13) spectra. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., methyl, methylene (B1212753), aromatic).

2D NMR: Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. The original elucidation of the Ningalin family relied heavily on these methods. Key experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining the relative stereochemistry.

Microcryoprobe Technology: For samples that are limited in quantity, modern NMR spectrometers can be equipped with a microcryoprobe. This technology significantly enhances sensitivity by cooling the detector electronics, allowing for the acquisition of high-quality NMR data on microgram quantities of a compound, a technique that would be highly applicable to rare marine natural products.

Interactive Table: Key NMR Data for this compound Structural Elucidation

| NMR Experiment | Information Obtained | Relevance to this compound |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Defines the proton environments within the aromatic and pyrrole (B145914) rings. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies the number and type of carbons in the molecular skeleton. |

| COSY | Shows ¹H-¹H spin-spin coupling networks. | Establishes proton connectivity within individual aromatic rings. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects the various substituted aromatic rings to the central pyrrole core. |

Mass Spectrometry (MS) Techniques (HRMS, GC-MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

HRMS (High-Resolution Mass Spectrometry): This is a critical technique that provides a very precise measurement of a molecule's mass. From this exact mass, the elemental composition (molecular formula) can be unequivocally determined. For the initial study of this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was likely used to establish its molecular formula.

ESI-MS (Electrospray Ionization Mass Spectrometry): A modern, soft ionization technique that is now standard. It is often coupled with liquid chromatography (LC-MS) and is highly sensitive, capable of analyzing small quantities of a sample and providing molecular weight information.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is generally not suitable for a complex, non-volatile molecule like this compound. It is used for the analysis of volatile or semi-volatile compounds.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal. However, obtaining suitable crystals of complex natural products can be a significant challenge. The initial structural elucidation of this compound was successfully achieved using NMR and MS data, and there is no indication in the primary literature that X-ray crystallography was used. The structure was determined by piecing together the molecular fragments based on the comprehensive 2D NMR correlation data.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exceptionally powerful for the stereochemical analysis of natural products like this compound. vanderbilt.edursc.org The absolute configuration (AC) of a chiral compound is a critical determinant of its biological activity, and chiroptical techniques provide a non-destructive means to establish this feature on small amounts of material in solution. nih.gov

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chromophore that is either intrinsically chiral or located in a chiral environment. rsc.org The resulting CD spectrum, often characterized by positive or negative peaks (Cotton effects), serves as a unique fingerprint of a molecule's three-dimensional structure. For complex molecules, the exciton (B1674681) chirality method has been particularly useful; when two or more chromophores are positioned closely in a chiral fashion, their electronic transitions can couple, producing a distinctive bisignate CD signal whose sign directly correlates to the absolute stereochemistry. rsc.org

Modern approaches frequently combine experimental CD measurements with quantum chemical predictions. vanderbilt.edu By calculating the theoretical CD spectra for different possible stereoisomers of a molecule, a direct comparison with the experimental spectrum can lead to an unambiguous assignment of its absolute configuration. vanderbilt.edu VCD, the infrared equivalent of ECD, provides complementary information on the chirality of the molecule by probing its vibrational transitions. rsc.org These advanced spectroscopic methods are indispensable for the detailed structural elucidation of this compound and its synthetic analogues, ensuring that structure-activity relationships are built upon a foundation of confirmed stereochemistry.

In Vitro Cellular Assay Systems for Biological Evaluation

The biological evaluation of this compound and its derivatives, particularly as modulators of multidrug resistance (MDR), relies on the use of specific and well-characterized in vitro cellular models. A primary mechanism of MDR in cancer is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump. nih.gov Therefore, to study P-gp inhibition, researchers employ cancer cell lines that have been engineered or selected for high levels of P-gp expression.

A common strategy involves using a pair of cell lines: a parental, drug-sensitive line and its derived drug-resistant subline that overexpresses P-gp. For instance, studies on permethyl this compound analogues have utilized the P-gp transfected human breast cancer cell line MDA435/LCC6MDR and its corresponding parental line MDA435/LCC6. nih.gov Similarly, the human leukemia cell line K562 and its P-gp-overexpressing variant, K562/P-gp, serve as another established model system. nih.gov

The use of these paired cell lines is crucial. The parental line (e.g., LCC6, K562) acts as a negative control, representing the baseline sensitivity to cytotoxic drugs. The resistant line (e.g., LCC6MDR, K562/P-gp) allows for the assessment of a compound's ability to inhibit P-gp and restore sensitivity to anticancer agents. By comparing the effects of this compound analogues in both cell lines, researchers can specifically attribute the observed activity to the inhibition of P-gp-mediated drug efflux. nih.govnih.gov

To directly measure the functional inhibition of the P-glycoprotein (P-gp) efflux pump by compounds such as this compound analogues, drug accumulation assays are essential. These assays utilize fluorescent substrates of P-gp, most commonly Rhodamine 123 and the anticancer drug Doxorubicin (B1662922). purdue.edunih.gov In P-gp-overexpressing cells, these fluorescent molecules are actively pumped out, resulting in low intracellular fluorescence. nih.gov An effective P-gp inhibitor will block this efflux, leading to an increase in the intracellular accumulation of the fluorescent substrate, which can be quantified by flow cytometry or spectrofluorometry. nih.govresearchgate.net

Studies investigating permethyl this compound analogues have employed this method to confirm their mechanism of action. nih.gov In these experiments, P-gp-overexpressing LCC6MDR cells are incubated with Rhodamine 123 or Doxorubicin in the presence or absence of the this compound compound. The resulting intracellular fluorescence is then measured and compared to that in the parental, non-resistant LCC6 cells.

The results from such assays provide quantitative evidence of P-gp inhibition. For example, treatment of LCC6MDR cells with potent this compound analogues was shown to significantly increase the accumulation of Rhodamine 123, partially restoring it to the levels seen in the parental LCC6 cells. nih.gov This demonstrates that the compounds effectively inhibit the P-gp pump, preventing it from expelling the fluorescent substrate. nih.gov

| Compound (at 10 µM) | Fold Increase in Rhodamine 123 Accumulation |

|---|---|

| PSC833 (Positive Control) | 8.0 |

| Verapamil (Positive Control) | 7.3 |

| This compound Analogue 20 | 2.9 |

| This compound Analogue 19 | 1.8 |

Data sourced from a study on permethyl this compound analogues, showing the relative increase in Rhodamine 123 fluorescence in LCC6MDR cells compared to a DMSO control. PSC833 and Verapamil are known P-gp inhibitors used as positive controls. nih.gov

Reporter gene assays are versatile tools for high-throughput screening and studying cellular processes, including viral replication. nih.govnih.gov While specific applications to this compound are not extensively documented, this methodology is highly relevant for screening natural product libraries for potential antiviral activity. The assay principle involves genetically modifying a host cell line or a virus to express a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a viral promoter or as a fusion with a viral protein. nih.govasm.org

The expression of the reporter gene is directly linked to the progression of the viral life cycle. researchgate.net For example, a system might use a reporter cell line where luciferase expression is driven by an interferon-beta promoter, which is activated in response to viral infection. asm.org When these cells are infected, viral replication triggers the promoter, leading to the production of luciferase and a measurable light signal. youtube.com

If a compound like this compound possesses antiviral properties, it will inhibit viral replication. This inhibition would, in turn, prevent the activation of the reporter system, resulting in a quantifiable decrease in the reporter signal (e.g., luminescence). nih.gov This approach offers a rapid, sensitive, and objective method for screening large numbers of compounds for antiviral efficacy, identifying potential hits that can then be investigated further through more traditional virological assays. nih.govresearchgate.net

Phenotypic screening offers an unbiased approach to drug discovery by identifying compounds that induce a desired change in cellular phenotype, without a preconceived target. moleculardevices.com The Cell Painting assay is a powerful, high-content, image-based methodology for morphological profiling. nih.gov This technique uses a cocktail of six fluorescent dyes to simultaneously stain multiple major cellular components, including the nucleus, endoplasmic reticulum, mitochondria, cytoskeleton, Golgi apparatus, and RNA. moleculardevices.comnih.gov

Following staining, automated high-throughput microscopy captures images of the treated cells, and sophisticated image analysis software extracts hundreds to thousands of quantitative morphological features—such as size, shape, texture, and intensity—from each individual cell. nih.govspringernature.com This rich dataset constitutes a detailed "phenotypic profile" or "fingerprint" that characterizes the cellular state in response to a given perturbation. moleculardevices.com

For a compound like this compound, the Cell Painting assay could be used to generate a unique morphological profile. By comparing this profile to a reference library of profiles from compounds with known mechanisms of action (MOA), it is possible to generate hypotheses about this compound's biological targets or pathways. nih.govspringernature.com For example, if this compound induces a phenotypic profile similar to known microtubule inhibitors, it would suggest a similar MOA. This unbiased, data-rich approach is valuable for discovering novel activities, elucidating mechanisms, and identifying potential off-target effects of natural products and their derivatives. pharmaron.com

Computational and In Silico Modeling in SAR and Mechanism Prediction

Computational and in silico modeling are indispensable tools in modern medicinal chemistry for accelerating the drug discovery process, including the optimization of natural products like this compound. nih.gov These methods are particularly valuable for understanding structure-activity relationships (SAR) and predicting the mechanism of action at a molecular level. acs.org Two key approaches are molecular docking and quantitative structure-activity relationship (QSAR) modeling.

Molecular docking is a structure-based method used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a this compound analogue) to a second molecule (a receptor, such as P-gp). nih.govdovepress.com Using a high-resolution 3D structure of the target protein, docking algorithms can simulate the interaction between the ligand and the protein's binding site. This provides valuable insights into the key molecular interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the complex, helping to explain why certain structural modifications enhance or diminish activity. nih.gov

QSAR is a ligand-based approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. acs.org By analyzing a dataset of this compound analogues and their corresponding P-gp inhibitory potencies, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the rational design of more potent and selective inhibitors. nih.gov Together, these in silico techniques allow researchers to prioritize synthetic efforts, refine the pharmacophore of this compound, and deepen the understanding of its inhibitory mechanism against targets like P-gp. scispace.com

Derivatization Techniques in Analytical Sample Preparation

While specific derivatization protocols tailored exclusively for this compound analysis are not extensively documented in current literature, suitable methods can be inferred based on the reactivity of its functional groups. The primary goals of derivatizing this compound are to introduce a chromophore or fluorophore to enhance spectrophotometric or fluorometric detection, and to increase its volatility or improve its ionization efficiency for chromatographic and mass spectrometric analysis.

Derivatization of Phenolic Hydroxyl Groups

This compound's structure includes several phenolic hydroxyl (-OH) groups, which are prime targets for derivatization. These groups can be modified to improve detection in High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detectors.

One common approach is acylation , using reagents like acetic anhydride (B1165640) or benzoyl chloride. This reaction converts the polar hydroxyl groups into less polar ester groups, which can improve peak shape and reduce tailing in reverse-phase HPLC. The introduction of a benzoyl group, in particular, can enhance UV absorbance, thereby lowering the limit of detection.

Another powerful technique is the introduction of a fluorescent tag. Reagents such as dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) react with phenolic hydroxyls to form highly fluorescent derivatives. This method is particularly valuable for detecting trace amounts of this compound in complex biological matrices, as fluorescence detection is significantly more sensitive than UV-Vis absorption.

Derivatization of the Secondary Amine

The secondary amine within the pyrrole ring of this compound also offers a site for derivatization. Similar to the hydroxyl groups, this amine can be acylated or tagged with a fluorophore. For instance, reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with secondary amines to produce derivatives that are highly fluorescent and exhibit strong UV absorbance, making them ideal for HPLC-based analyses.

For analysis using Gas Chromatography-Mass Spectrometry (GC-MS), the polarity of the amine and hydroxyl groups must be reduced to increase the volatility of this compound. Silylation is a widely used technique for this purpose, employing reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, resulting in a more thermally stable and volatile derivative suitable for GC analysis.

The following table summarizes potential derivatization strategies for this compound, outlining the targeted functional groups, the classes of reagents used, and the resulting analytical enhancements.

| Target Functional Group | Derivatization Reagent Class | Example Reagent | Analytical Technique | Purpose of Derivatization |

| Phenolic Hydroxyl (-OH) | Acylating Agents | Benzoyl chloride | HPLC-UV | Enhance UV detection, improve peak shape |

| Phenolic Hydroxyl (-OH) | Fluorescent Labeling Agents | Dansyl chloride | HPLC-Fluorescence | Increase sensitivity for trace analysis |

| Secondary Amine (-NH-) | Fluorescent Labeling Agents | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | HPLC-Fluorescence/UV | Introduce a fluorescent and UV-active tag |

| Hydroxyl and Amine groups | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increase volatility and thermal stability |

These derivatization techniques, while not specifically documented for this compound, represent standard and effective approaches in the analytical chemistry of natural products with similar functional groups. Their application would likely facilitate more sensitive and robust methods for the quantification of this compound in various research contexts.

Future Research Trajectories and Challenges

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthesis of marine natural products like Ningalin B is often complex and intricately linked to the symbiotic relationships between marine organisms, such as ascidians and sponges, and associated microorganisms. While evidence strongly suggests the involvement of symbiotic microorganisms in the production of numerous marine secondary metabolites, including pyridoacridines and other alkaloids found in ascidians, the specific biosynthetic pathway for this compound has not been fully elucidated. ilvo.be Challenges in this area include isolating and culturing the specific microorganisms responsible, identifying the genes and enzymes involved in the biosynthetic cascade, and understanding the environmental factors that influence production. Future research should focus on applying advanced genomic and metabolomic techniques to symbiotic microbial communities associated with this compound-producing organisms to map out the complete biosynthetic route. ilvo.be A deeper understanding of the biosynthesis could pave the way for sustainable production methods, potentially through fermentation or bioengineering, reducing reliance on collection from marine environments.

Exploration of Novel Synthetic Methodologies for Complex Analogues

The total synthesis of this compound has been accomplished through various strategies since its isolation. ataman-chemicals.compsu.edumdpi.comnih.gov These synthetic efforts have contributed to the development of new methodologies for constructing the complex pyrrole-containing core structure. psu.edunih.gov However, the synthesis of this compound and its diverse analogues, particularly those with deep-seated structural modifications aimed at improving biological activity or overcoming limitations, still presents significant challenges. psu.eduscripps.edu Developing efficient and versatile synthetic methodologies that allow for the facile creation of a wide range of complex analogues with precise structural control remains a key area for future research. nih.govscripps.edu Novel approaches focusing on areas such as C-H functionalization or photocatalytic reactions could offer more direct and atom-economical routes to this compound analogues. researchgate.net The exploration of new synthetic strategies is crucial for generating diverse compound libraries needed for comprehensive structure-activity relationship (SAR) studies and the identification of more potent and selective derivatives. mdpi.comscripps.edunih.govresearchgate.net

Identification of Additional Biological Targets and Mechanisms of Action

This compound and its analogues have shown promising biological activities, notably as inhibitors of P-glycoprotein (P-gp, ABCB1), a key transporter involved in multidrug resistance in cancer cells. mdpi.comresearchgate.netnih.govresearchgate.netnih.govacs.orgmdpi.com Studies have explored the SAR of this compound analogues in reversing ABCB1-mediated MDR. nih.govmdpi.com However, the full spectrum of biological targets and detailed mechanisms of action of this compound are likely more extensive and require further investigation. Future research should aim to identify additional proteins, enzymes, or cellular pathways that interact with this compound using unbiased approaches such as proteomic profiling or target deconvolution strategies. Elucidating the precise molecular interactions and downstream effects of this compound binding to its targets is essential for understanding its biological profile and developing it as a therapeutic agent. This includes differentiating between direct target modulation and indirect cellular effects.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Current in vitro models, such as cell lines overexpressing P-gp, have been valuable for initial screening and SAR studies of this compound analogues. nih.govmdpi.com However, these simplified systems often fail to fully recapitulate the complexity of the in vivo environment. Ex vivo models, utilizing intact tissues or organs, offer a more complex and physiologically relevant system for studying drug absorption, distribution, and interactions within a more natural cellular and structural context. bmrat.orgnih.govmdpi.comresearchgate.netfrontiersin.org Challenges in using in vitro and ex vivo models include maintaining cell viability and tissue integrity, ensuring physiological relevance, and addressing variability in biological samples. bmrat.orgmdpi.comresearchgate.netfrontiersin.org Future research should focus on developing more advanced and complex in vitro and ex vivo models, such as organ-on-a-chip technologies or 3D tissue cultures, that can better mimic human physiology and disease states. bmrat.org These models are crucial for gaining deeper insights into the mechanisms of action of this compound, evaluating its efficacy and potential off-target effects in a more predictive manner, and reducing the need for animal studies. mdpi.comfrontiersin.org

Addressing Research Gaps in the this compound Field

Identifying and addressing research gaps is fundamental for advancing any scientific field. snhu.educerist.dzresearchgate.netwjarr.com In the context of this compound, several key gaps need to be addressed. These include a comprehensive understanding of its natural biosynthetic pathway, the development of highly efficient and scalable synthetic routes for diverse analogues, a complete mapping of all relevant biological targets beyond P-gp, and a detailed understanding of its mechanisms of action at the molecular and cellular levels. Furthermore, there is a need for more sophisticated research models that can accurately predict in vivo behavior. bmrat.orgmdpi.comresearchgate.netfrontiersin.org Future studies should prioritize filling these gaps through interdisciplinary collaborations, leveraging advanced technologies in biosynthesis, synthetic chemistry, molecular biology, and advanced in vitro/ex vivo model development. ilvo.benih.govscripps.edubmrat.org Addressing these challenges will be critical for translating the promising properties of this compound into potential therapeutic applications.

Q & A

Q. Example Table: Synthesis Parameters

| Parameter | Condition | Yield (%) | Characterization Method |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | 68 | ¹H NMR, ESI-MS |

| Solvent | DMF, anhydrous | 72 | HPLC (95% purity) |

| Temperature | 80°C, N₂ atmosphere | 65 | ¹³C NMR |

Basic: Which analytical techniques are critical for validating this compound’s structural integrity?

Answer:

- Primary Techniques :

- Secondary Validation :

- Elemental Analysis : Confirm empirical formula (±0.4% tolerance) .

- X-ray Crystallography (if available): Resolve stereochemical ambiguities .

Advanced: How to resolve discrepancies in reported biological activities of this compound (e.g., IC₅₀ values)?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or endpoint detection methods (luminescence vs. fluorescence) .

- Normalization : Use internal controls (e.g., staurosporine as a positive control) and normalize data to vehicle-treated groups .

- Statistical Rigor : Apply nonlinear regression for dose-response curves and report 95% confidence intervals .

Methodological Checklist :

☑️ Replicate assays ≥3 times.

☑️ Disclose full assay conditions (pH, serum concentration).

☑️ Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What experimental design principles apply to studying this compound’s structure-activity relationships (SAR)?

Answer:

- Variable Selection : Systematically modify substituents (e.g., ester groups, halogens) while keeping core structure intact .

- Controls : Include parent compound (this compound) and negative controls (scrambled derivatives) in all assays .

- Data Integration : Combine experimental IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to prioritize derivatives .

Basic: What in vitro models are validated for this compound’s cytotoxicity profiling?

Answer:

- Cell Lines : Use NCI-60 panel or disease-specific lines (e.g., MCF-7 for breast cancer) .

- Assay Types :

- Validation Criteria :

Advanced: How to optimize this compound’s pharmacokinetic properties using hybrid computational-experimental approaches?

Answer:

- ADME Prediction : Use SwissADME or pkCSM to predict solubility, CYP450 interactions, and blood-brain barrier penetration .

- Iterative Design : Synthesize analogs with improved logP (e.g., <5) and test in Caco-2 permeability assays .

- In Vivo Correlation : Compare predicted half-life with rodent pharmacokinetic studies (plasma sampling at 0, 1, 4, 24h) .

Basic: What quality control measures ensure batch-to-batch consistency in preclinical studies?

Answer:

- Documentation : Record lot numbers for reagents, storage conditions, and equipment calibration dates .

- Analytical Criteria :

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: Which statistical models best analyze dose-response data for this compound’s efficacy?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.